The metabolism of (14)C-dibromodicyanobutane was studied in male CD rats following a single oral administration of 50 mg/kg (14)C-dibromodicyanobutane (labeled in the butane core of the molecule). Total recovery of radioactivity during the 7 day collection period in the urine, feces, and respired (14)C-CO2 was 84-91%, 6-10%, and 0.5% of the administered dose, respectively. Tissue assay showed that 7 days after administration organs contained relatively greater concentrations of compound including the lung (2.7 ppm), liver (2.5 ppm), kidneys (2.3 ppm), and spleen (2.3 ppm). Maximum blood concentration (71 ug/mL) of dibromodicyanobutane equivalent is attained at 5 hours postadministration. On the basis of percent dose per whole organ, each of these 11 ... /SRP: tissues contained/ <0.1%, except for liver at 0.3%. Although numerous deficiencies were noted, this study provides supplemental information. Since the compound is rapidly absorbed and excreted, most of the radioactivity in the urine was found during the first 24 hours post-administration.
Studies were conducted to characterize the absorption, disposition, metabolism, and excretion of 1,2-dibromo-2,4-dicyanobutane (BCB; methyldibromoglutaronitrile) following iv, oral, and topical administration to male Fischer 344 rats. Following iv administration of (14)C-BCB (8 mg/kg, 120 muCi/kg), no parent compound was detected in the blood; its debrominated metabolite, 2-methyleneglutaronitrile (2-MGN; Cmax 7.3 mug/mL), was observed up to 1 hr. Within 72 hr, greater than 60% of the dose was excreted in the urine and 4.1% in the feces, and 6.6% was exhaled as (14)CO2. ... Following oral administration of (14)C-BCB (80 mg/kg, 100 muCi/kg), approximately 85% of the dose was absorbed, whereas 72% of the dosed radioactivity was recovered in the urine and 9.7% in the feces, 7.5% was exhaled as (14)CO2, 3.5% bound to tissues, and 2.6% bound to blood.
The absorption of Methyldibromo Glutaronitrile over a 6 hr post-application period was evaluated. (14)C-Methyldibromo Glutaronitrile (99% pure, specific activity of 15.05 mCi/mmol), in 250 uL of either water or sunscreen formulation, was applied to samples of excised skin from Sprague-Dawley rats and humans such that the concentration loaded was established to be 0.08 mg/sq m of skin surface (radioactivity level of at least 5- 10 uCi/skin preparation). While the specific composition of the sunscreen formulation is not reported, 63% of it was water. Effluents were collected every 15 min for 6 hr. At the end of the assay the skin discs were combusted to determine radioactivity content contained therein. At 6 hr contact time, Methyldibromo Glutaronitrile in the sunscreen formulation was absorbed by human skin to about 0.9%; an additional 2% was detected via combustion of the discs. ... The test material in the sunscreen vehicle was absorbed to a slightly greater extent by female rat skin, where an average of 1.5% of the applied radioactivity was collected in the effluent after 6 hr, with an additional 3% being found in the discs. Methyldibromo Glutaronitrile in aqueous solution was more readily absorbed by both human and female rat skin, with approximately 33% being absorbed by human skin after 6 hr and 25% absorbed by female rat skin. Combustion of the skin discs detected an additional 13% radioactivity in the human samples and 10% in the rat (male and female). ... Of note is that when the chambers were stoppered to prevent vehicle evaporation, the radioactivity recovered in the effluent from human skin exposed to an aqueous solution dropped from the average of 33% to 16%.
Groups of 10 rats (five of each sex; strain and weight not specified) were dosed with (14)C-Methyldibromo Glutaronitrile according to the following procedures, respectively: in single oral doses of 5 and 200 mg/kg, daily oral doses of 5 mg/kg for 15 days, or a single intravenous dose at 5 mg/kg. Excretion via the urine accounted for recovery of >64.6% of radioactivity in all cases. At 168 hr post-exposure, and in all dose groups, the whole blood contained the highest levels of radioactivity. When three male rats were tested following a single oral administration of 5 mg/kg, the peak mean blood level of radioactivity (4.34 ug equiv/g) was measured at 8 hr. This level declined to 2.34 ug equiv/g at 48 hr and 0.75 ug equiv/g at 168 hr. At the time of maximum tissue concentration (8 hr), the gastrointestinal tract and kidneys contained the highest levels of radioactivity. The concentration in other tissues/locations were generally lower than in plasma, with the exception of whole blood. At 48 hr, the highest mean levels of radioactivity were associated with whole blood.
For more Absorption, Distribution and Excretion (Complete) data for 1,2-DIBROMO-2,4-DICYANOBUTANE (6 total), please visit the HSDB record page.